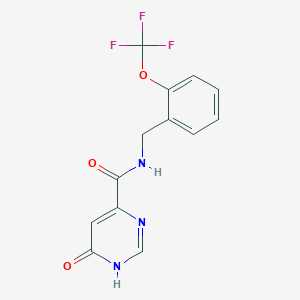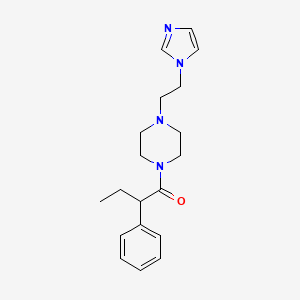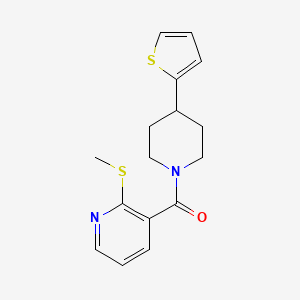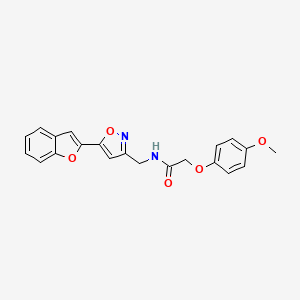
6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a selective inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. The over-activation of glutamate receptors can lead to neurotoxicity, making TFB-TBOA a promising candidate for the treatment of various neurological disorders.
科学的研究の応用
1. In Silico Modeling and Wound Healing Activity
The compound's derivatives have been utilized in in silico modeling to target human proteins like AGT, TNF, F2, and BCL2L1, which are significant in pain management and wound healing activities. Nanoparticles of a closely related pyrimidine showed notable wound healing properties compared to standard treatments, paving the way for further investigations in these fields (Panneerselvam et al., 2017).
2. Potential Analgesic Properties
Chemical modifications to the pyrimidine moiety have been explored to enhance the compound's analgesic properties. Specific derivatives have shown increased biological activity, especially with para-substituted derivatives, suggesting potential applications in pain management (Ukrainets et al., 2015).
3. Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some compounds demonstrated high COX-2 inhibitory activity, significant analgesic activity, and promising anti-inflammatory properties, indicating potential therapeutic applications (Abu‐Hashem et al., 2020).
4. Antimicrobial Activity
Certain derivatives of the compound have exhibited antimicrobial properties, showing higher activity than reference drugs against specific microbial strains. This indicates potential for the development of new antimicrobial agents (Kolisnyk et al., 2015).
5. Inhibition of AChE and Potential Alzheimer's Disease Treatment
Derivatives have been shown to inhibit acetylcholinesterase (AChE), with potential implications for Alzheimer's disease treatment. Specific derivatives demonstrated promising IC50 values, indicating their potential as therapeutic agents (Paz et al., 2012).
特性
IUPAC Name |
6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-4-2-1-3-8(10)6-17-12(21)9-5-11(20)19-7-18-9/h1-5,7H,6H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFIDFUPVDJGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)

![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2628286.png)
![4-[(Z)-2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2628288.png)
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B2628289.png)
![3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628291.png)
![4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine](/img/structure/B2628293.png)
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2628295.png)
![3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2628296.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2628298.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2628302.png)